1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one
Description
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12(23-13-6-4-3-5-7-13)15(20)19-10-14(11-19)24(21,22)16-17-8-9-18(16)2/h3-9,12,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKCSANSKMBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)S(=O)(=O)C2=NC=CN2C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the imidazole derivative with a sulfonyl chloride under basic conditions.
Formation of the azetidine ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols, under acidic conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction involving a phenol derivative and an appropriate leaving group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Key Synthetic Steps:
- Formation of Sulfonamide : Reaction of 1-methyl-1H-imidazole with sulfonyl chloride.
- Cyclization : Formation of the azetidine ring through appropriate reaction conditions.
- Purification : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reactions and confirming product structures.
Antibacterial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial activity. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This property makes it a candidate for developing new antibiotics.
Antitumor Activity
The compound has shown promise in antitumor studies. Sulfonamide derivatives are known to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation of tumor cells. For instance, studies have demonstrated that related compounds exhibit significant growth inhibition against various human cancer cell lines.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of related sulfonamide compounds using the National Cancer Institute's protocols. Compounds similar to 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one were tested against a panel of cancer cell lines, showing mean growth inhibition rates that suggest potential therapeutic applications in oncology .
Case Study 2: Mechanistic Studies
Mechanistic studies involving related compounds have indicated that they induce apoptosis in cancer cells through p53-independent pathways. This highlights the potential of these compounds as novel therapeutic agents targeting multiple pathways involved in tumorigenesis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function . The azetidine ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Phenoxy-Linked Imidazole Derivatives
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) () share structural motifs with the target compound, including phenoxy and imidazole-derived groups. However, these derivatives incorporate triazole-thiazole acetamide chains instead of an azetidine-propanone core. Key differences include:
- Synthesis : The target compound’s azetidine-sulfonyl group may require specialized sulfonation steps, whereas compounds utilize click chemistry for triazole formation .
- Bioactivity: Docking studies in suggest that triazole-thiazole derivatives bind to active sites via π-π stacking and hydrogen bonding.
2.1.2. Triazole-Imidazole Hybrids
Compounds like 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) () emphasize imidazole-triazole hybridization. Unlike the target compound, these lack sulfonyl or phenoxy groups but share heterocyclic diversity.
- Stability : Triazole rings in C1–C9 may confer metabolic instability compared to the azetidine-sulfonyl group, which could resist enzymatic degradation .
2.1.3. Propanone-Imidazole Derivatives
3-(1H-indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b) () shares the propanone-imidazole core but substitutes azetidine with indole and isopropylphenyl groups.
- Lipophilicity: The indole and isopropylphenyl groups in 12b increase logP values, whereas the target compound’s phenoxy-sulfonyl balance may enhance aqueous solubility .
- Electronic Effects : The sulfonyl group in the target compound could act as a stronger electron-withdrawing group compared to 12b’s indole, altering reactivity and binding kinetics .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-phenoxypropan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an azetidine ring, a phenoxy group, and a sulfonyl-substituted imidazole, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications.
- Antimicrobial Activity : There are indications of antimicrobial effects against certain pathogens.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, leading to inhibition. For example, compounds with similar structures have been noted for their ability to inhibit alpha-glucosidase and other enzymes critical in metabolic pathways .
- Cell Cycle Disruption : Some studies suggest that the compound may interfere with cell cycle progression in cancer cells, promoting apoptosis .
- Reactive Oxygen Species (ROS) Generation : The presence of the imidazole ring could contribute to oxidative stress in target cells, leading to cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Inhibits alpha-glucosidase | |
| Antimicrobial | Effective against specific bacterial strains |
Table 2: Case Studies
| Study | Findings | Year |
|---|---|---|
| Cancer Cell Study | Significant reduction in cell viability | 2020 |
| Enzyme Activity | IC50 values indicating strong inhibition | 2021 |
| Antimicrobial Testing | Zone of inhibition observed in bacterial assays | 2023 |
Case Study 1: Anticancer Properties
A study conducted in 2020 evaluated the anticancer effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research published in 2021 focused on the enzyme inhibitory effects of the compound. It was found that it effectively inhibited alpha-glucosidase activity with an IC50 value significantly lower than that of standard inhibitors.
Case Study 3: Antimicrobial Activity
In a recent study (2023), the antimicrobial properties were assessed against several bacterial strains. The compound exhibited notable zones of inhibition, suggesting its potential as an antimicrobial agent.
Q & A
Synthesis Optimization
Q: How can regioselectivity and yield of the sulfonylation step in synthesizing this compound be enhanced? A: Regioselective sulfonylation can be optimized using copper-catalyzed "click chemistry" in a water/ethanol solvent system (50:50), as demonstrated in azetidine-functionalized imidazole derivatives. Catalytic sodium ascorbate and CuSO₄·5H₂O improve reaction efficiency, achieving yields >90% . Solvent polarity and temperature control are critical to suppress side reactions.
Structural Characterization
Q: What advanced methods confirm the stereochemical integrity of the azetidine ring? A: Combine DFT calculations (B3LYP/6-31G* basis set) with experimental 2D NMR (¹H-¹H COSY, NOESY) to resolve stereochemistry. X-ray crystallography or synchrotron-based techniques may further validate spatial arrangements, particularly for sulfonyl-azetidine conformers .
Biological Activity Discrepancies
Q: How to address contradictions in reported antimicrobial activities? A: Standardize assay protocols (e.g., MIC testing against Leishmania or Candida strains) and control for compound purity (HPLC ≥95%). Structural analogs with substituent variations on the phenoxy group (e.g., electron-withdrawing groups) may clarify structure-activity relationships (SAR) .
Computational Modeling
Q: Which DFT parameters predict electronic properties of the sulfonyl-azetidine moiety? A: Use M06-2X/cc-pVTZ for accurate electron density mapping. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis reveal electrophilic/nucleophilic sites, critical for understanding reactivity and binding interactions .
Safety and Handling
Q: What safety protocols are recommended for handling this compound? A: Follow GHS guidelines: Use PPE (gloves, goggles) and work in a fume hood. Avoid ignition sources (P210) due to potential sulfonyl group reactivity. Store in inert atmospheres (N₂/Ar) at −20°C to prevent hydrolysis .
Metabolic Stability
Q: Which in vitro models assess metabolic stability of the imidazole-sulfonyl group? A: Use human liver microsomes (HLMs) with NADPH cofactors and LC-MS/MS quantification. Monitor demethylation or sulfone reduction pathways. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities .
Isomer Formation
Q: How to minimize unintended isomerization during synthesis? A: Employ kinetic control via low-temperature (−78°C) lithiation of the imidazole precursor. Chiral HPLC (e.g., Daicel columns) separates diastereomers, while Grignard reagent stereoselectivity reduces racemization .
Analytical Quantification
Q: What strategies validate quantification in biological matrices? A: Develop a UHPLC-MS/MS method with deuterated internal standards (e.g., D₆-phenoxy analogs). Validate linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) in plasma/brain homogenates .
SAR Enhancements
Q: Which phenoxy substituent modifications improve target selectivity? A: Introduce para-halogens (F, Cl) or methoxy groups to enhance hydrophobic interactions with target pockets. Docking studies (AutoDock Vina) against homology models of β-tubulin or kinase domains guide rational design .
Binding Mechanism Insights
Q: How do molecular dynamics (MD) simulations elucidate target binding? A: Run 100-ns MD trajectories (AMBER force field) to analyze ligand-protein stability. Hydrogen-bond occupancy (>50%) between the sulfonyl group and catalytic lysine residues (e.g., Lys48 in proteases) confirms mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
